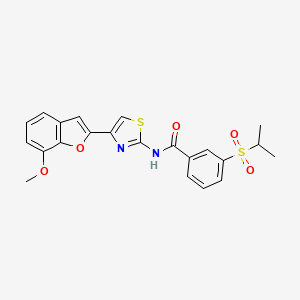

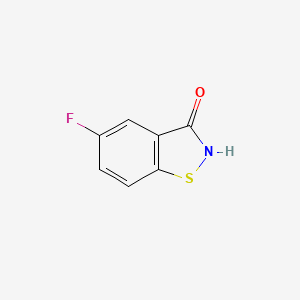

![molecular formula C8H10N2 B3006748 5H,6H,7H-环戊[c]吡啶-4-胺 CAS No. 1557741-31-7](/img/structure/B3006748.png)

5H,6H,7H-环戊[c]吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5H,6H,7H-cyclopenta[c]pyridin-4-amine is a chemical structure that is part of a broader class of annulated pyridines, which are common scaffolds in many bioactive molecules. These structures are of significant interest due to their potential applications in pharmaceuticals, bactericides, antimicrobials, and as intermediates in the synthesis of various other chemicals, including plant protection agents and synthetic resins .

Synthesis Analysis

The synthesis of related cyclopentapyridine compounds has been achieved through various methods. One approach involves a Ni(0)-catalyzed endo-selective C-H cyclization of pyridines with alkenes, which is highly regio- and enantioselective. This method has been used to create optically active tetrahydroquinolines and tetrahydroisoquinolines with high yields and enantioselectivities . Another synthesis route for cyclopenta[c]piperidines includes cycloaddition followed by reductive opening of lactone-bridged adducts . Additionally, 6,7-dihydro-5H-cyclopenteno[b]pyridine has been prepared from 1-amino-2-cyanocyclopentene through a series of reactions including acetylation, cyclization, chlorination, Sandmeyer bromination, and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of cyclopentapyridine derivatives is characterized by a fused bicyclic system, which can exhibit different conformational preferences compared to their monocyclic analogues. For instance, the axial-equatorial conformational preferences of the substituents in cyclopenta[c]piperidines are opposite to those in monocyclic piperidines .

Chemical Reactions Analysis

Cyclopentapyridine compounds can undergo various chemical reactions. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to a variety of derivatives including methylene and fused tricyclic derivatives . The cyclization of cyanoimino-dihydropyridinones with amines can lead to pyrido[2,3-d]pyrimidines, with the reaction direction influenced by factors such as planarity, basicity of the amine, and electronic movements involved in tautomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentapyridine derivatives are influenced by their specific structural features. These compounds have been found to exhibit antimicrobial properties, with the presence of certain substituents, such as the 3,5-dimethyl-1H-pyrazol-1-yl moiety, playing a crucial role in their activity. The influence of substituents on the chemical behavior, such as the Dimroth rearrangement and azide-tetrazole equilibrium, has also been noted . The practical methods for the preparation of these compounds, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, can yield high percentages of the desired product, with the acrolein route showing a particularly promising development prospect due to its high yield .

科学研究应用

药物和药用化学:

- 该化合物用于合成药物,特别是作为第四代抗生素头孢吡肟的侧链 (Fu Chun, 2007).

- 它在合成新的抗癌剂中显示出潜力,正如合成的具有体外抗癌活性的吡啶类似物的新型胺衍生物所表明的 (A. Vinayak, M. Sudha, & Kumar S. Lalita, 2017).

有机化学和合成:

- 它被用于合成各种有机化合物,例如吡啶和四氢喹啉 (Nasser A. M. Yehia, K. Polborn, & T. Müller, 2002).

- 该化合物参与分子内逆电子需求环加成,导致合成多种嘧啶 (Morgan Donnard, Guillaume Duret, P. Bisseret, & N. Blanchard, 2017).

材料科学:

- 它在新型聚乙烯材料的开发中具有应用,正如它在合成高度支化的不饱和聚乙烯中的应用所证明的 (Youfu Zhang, Chuanbing Huang, Xinxin Wang, Qaiser Mahmood, Xiang Hao, Xinquan Hu, Cun-Yue Guo, G. Solan, & Wen‐Hua Sun, 2017).

绿色化学:

- 该化合物用于环境友好的合成工艺中,例如使用可回收介质合成吡唑并[3,4-b]吡啶-6(7H)-酮衍生物 (Xiaoxing Zhong, Guolan Dou, & Deming Wang, 2013).

催化和反应机理:

- 该化合物在无催化多米诺反应中起作用,促进了复杂有机结构的合成 (Zhiguo Zhang, Feisong Zhang, Huanhuan Wang, Hao Wu, Xinyu Duan, Qingfeng Liu, Tongxin Liu, & Guisheng Zhang, 2015).

- 它参与无机化学中形成复杂分子结构的反应 (L. Hegedus, Michael J. Sundermann, & P. Dorhout, 2003).

安全和危害

The safety information for “5H,6H,7H-cyclopenta[c]pyridin-4-amine” indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKKBNKNXOHRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1557741-31-7 |

Source

|

| Record name | 5H,6H,7H-cyclopenta[c]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)

![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)

![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)